Brilliant Green cation
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Overview
Description
Brilliant green cation, also known as ethanaminium, is a derivative of the triarylmethane dye family. It is widely recognized for its vibrant green color and has been used historically as a dye for silk and wool. Additionally, due to its inhibitory actions against Gram-positive microorganisms, it is commonly found in antiseptic products such as solutions and swabs used to prevent infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant green cation is synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a dehydrating agent such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the dye. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The dye is then extracted, purified, and dried to obtain the final product. The process ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Brilliant green cation undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce leuco compounds .
Scientific Research Applications
Brilliant green cation has a wide range of applications in scientific research, including:
Biology: The dye is employed in microbiology for staining purposes, helping to visualize and differentiate between different types of microorganisms.
Mechanism of Action
The mechanism by which brilliant green cation exerts its effects involves its interaction with the cellular components of microorganisms. The dye binds to the negatively charged components of bacterial cells, such as lipopolysaccharides and peptidoglycans, disrupting their cell walls and membranes. This leads to the inhibition of bacterial growth and ultimately their death . Additionally, this compound can bind to DNA, interfering with cellular replication and transcription processes .
Comparison with Similar Compounds
Malachite Green: Another triarylmethane dye with similar applications in dyeing and as an antiseptic.
Gentian Violet: Used for similar purposes in microbiology and medicine, particularly for staining and as an antiseptic.
Crystal Violet: Also a triarylmethane dye used in staining and as a disinfectant.
Uniqueness: Brilliant green cation is unique in its vibrant green color and its specific inhibitory action against Gram-positive microorganisms. Unlike some other dyes, it is less irritating to mucous membranes, making it suitable for use in topical applications .
Properties
CAS No. |
18198-35-1 |
---|---|
Molecular Formula |
C27H33N2+ |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1 |
InChI Key |
HXCILVUBKWANLN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |
18198-35-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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